3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Overview
Description
“3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound with the molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Asymmetric A(3) Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridin-5-amine is involved in asymmetric A(3) reactions. These reactions are facilitated using copper iodide and a cocatalyst containing both a carboxylic acid and a thiourea moiety. This process is significant in obtaining propargylamines with high enantiomeric excess, which are valuable in various chemical syntheses (Zhao & Seidel, 2015).
Synthesis of Complexes with Amines
The compound plays a role in synthesizing complexes like trans-[Co(III)(bpb)(amine)2]X, where amines such as pyrrolidine are crucial. These complexes are studied for their structures and properties, contributing to our understanding of coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).
Pyrrole Syntheses via Tandem Sequences
Another application involves the synthesis of pentasubstituted pyrroles using a sequential tandem aza-Michael addition, iodocyclization, and oxidative aromatization, starting from 1,3-enynes and amines. This methodology is effective in ambient conditions and highlights the versatility of the compound in organic synthesis (Bharathiraja et al., 2013).
Synthesis of 2-Iodo-Imidazo[1,2-a]pyridines
In the synthesis of 2-iodo-imidazo[1,2-a]pyridines, an iodine/CuI-mediated double oxidative C–H amination reaction is used. This process is notable for its mild conditions and high regioselectivity. The resulting compounds, such as 2-iodo-imidazo[1,2-a]pyridines, are potential active pharmaceutical ingredients (Dheer et al., 2016).
I2O5-Mediated Iodocyclization Cascade
The synthesis of 3-iodoimidazo[1,2-a]pyridines via an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines is another key application. This method is advantageous for its wide substrate scope and metal-free conditions, contributing to the development of more sustainable chemical processes (Zhou et al., 2019).
Multicomponent Reaction Synthesis
It also facilitates the synthesis of tetrahydropyrimidines and pyrrolidines through a multicomponent reaction with dialkyl acetylenedicarboxylates and formaldehyde. Iodine acts as an efficient catalyst in this process, demonstrating its role in facilitating complex organic reactions (Das et al., 2011).
Safety and Hazards
The safety information for “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-3-Iodo-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.
Mode of Action
5-Amino-3-Iodo-4-Azaindole interacts with its protein kinase targets by binding to their ATP-binding sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell.
Biochemical Pathways
The inhibition of protein kinases by 5-Amino-3-Iodo-4-Azaindole affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth, division, and death. By disrupting these pathways, 5-Amino-3-Iodo-4-Azaindole can alter the behavior of cells, potentially leading to therapeutic effects .
Pharmacokinetics
The pharmacokinetics of 5-Amino-3-Iodo-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated and finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it reaches its protein kinase targets in sufficient concentrations to exert its effects.
Result of Action
The molecular and cellular effects of 5-Amino-3-Iodo-4-Azaindole’s action depend on the specific protein kinases it targets and the biochemical pathways it affects. Generally, by inhibiting protein kinases, 5-Amino-3-Iodo-4-Azaindole can disrupt cellular processes regulated by these enzymes, potentially leading to the death of abnormal cells or the prevention of their growth and division .
Action Environment
The action, efficacy, and stability of 5-Amino-3-Iodo-4-Azaindole can be influenced by various environmental factors. These include the presence of other molecules in the cell, the physical and chemical conditions within the cell, and the presence of transport proteins that can affect the compound’s distribution within the body .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQRMILZQNPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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